molecular formula C12H15NO3 B7835395 Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate

Cat. No.: B7835395
M. Wt: 221.25 g/mol
InChI Key: LMUDHTHBENVWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzoxazine ring fused with an ethyl acetate group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate typically involves the reaction of o-aminophenol with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate involves its interaction with specific molecular targets and pathways. For example, as a DNA topoisomerase inhibitor, the compound binds to the enzyme and prevents it from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is particularly relevant in the context of its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate can be compared with other benzoxazine derivatives to highlight its unique properties:

These comparisons underscore the importance of structural variations in determining the biological and chemical properties of benzoxazine derivatives.

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring. This structural framework is known to impart various pharmacological properties. The ethyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM , indicating strong anti-proliferative activity .

Table 1: Anticancer Activity of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

CompoundCell LineIC50 (µM)
14fPC-37.84
14fMDA-MB-23116.2
14fMIA PaCa-2Not specified

The mechanism of action appears to involve the induction of apoptosis in cancer cells, with structural modifications enhancing activity through improved binding interactions with cellular targets .

2. Topoisomerase Inhibition

Ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives have also been investigated for their ability to inhibit human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibitory assays revealed that some derivatives effectively interrupted the enzyme-substrate binding, showcasing potential as chemotherapeutic agents .

Table 2: Inhibition Potency Against hTopo I

CompoundIC50 (µM)Mechanism of Action
BONC-001Not specifiedInterferes with enzyme-DNA interaction

The biological effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.
  • Topoisomerase Inhibition : Disruption of DNA topology leads to cell cycle arrest.
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the evaluation of various substituted benzoxazines for their antimicrobial activity. The compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml , indicating effective antimicrobial properties against pathogens such as Candida species and Escherichia coli .

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDHTHBENVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

650 ml of ethanol are introduced into a 3 l reactor, with magnetic stirring, cooled to 0° C., 5.9 g (0.259 mol) of sodium are added slowly, in small portions, followed by successive dropwise addition of 53 g (0.259 mol) of N-(2-hydroxyphenyl)trifluoroacetamide and 50 g (0.259 mol) of 75% pure ethyl 4-bromo-2-butenoate, and the mixture is heated at 80° C. for 1.5 h.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.